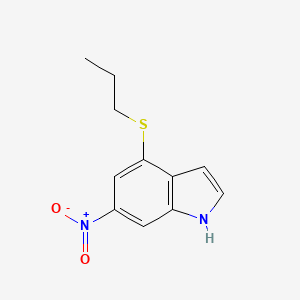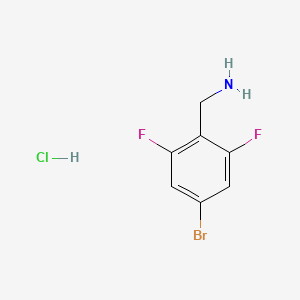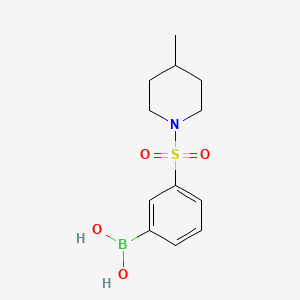
(3-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid
Overview
Description
Synthesis Analysis
“(3-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid” can be synthesized from commercially available starting materials. The synthesis involves the reaction of 3-bromoanisole and 4-methylpiperidine, followed by the condensation with sulfonyl chloride and boronic acid. The product is purified by crystallization or column chromatography.
Molecular Structure Analysis
The molecular formula of “(3-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid” is C12H18BNO4S . The InChI code is 1S/C12H18BNO4S/c1-10-3-2-8-14(9-10)17(15,16)12-6-4-11(13(16)17)3-4-12(13)20-2/h3-4,9-10,16-17H,5-8H2,1-2H3 .
Chemical Reactions Analysis
Boronic acid is a stable and generally a non-toxic group that is easily synthesized and, due to these features, can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .
Physical And Chemical Properties Analysis
The molecular weight of “(3-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid” is 313.18 . The compound is relatively stable and non-toxic .
Scientific Research Applications
Microwave-assisted Synthesis of Biologically Active Compounds
- Application: Utilization of boron nitride nanomaterial-based solid acid catalysts for the synthesis of biologically active compounds via microwave-assisted one-pot synthesis. This method highlights the role of boronic acids in facilitating chemical reactions under microwave irradiation, offering advantages such as good yield, simplicity, safety, and short reaction times (Arul Murugesan et al., 2017).
Nickel(II)-Catalyzed Synthesis of Sulfinates
- Application: A redox-neutral Ni(II)-catalyzed sulfination of readily available aryl and heteroaryl boronic acids. This process efficiently converts boronic acids to the corresponding sulfinate salts, which are precursors to various sulfonyl-containing compounds, demonstrating the versatility of boronic acids in organic synthesis (Pui Kin Tony Lo et al., 2019).
Boronic Acid Catalysis
- Application: Boronic acids serve as catalysts in various organic reactions, exploiting their ability to form reversible covalent bonds with hydroxy groups. This catalytic activity enables the selective and mild transformation of hydroxy-functional groups into valuable products, showcasing the utility of boronic acids beyond their role in transition metal-catalyzed transformations (D. Hall, 2019).
Synthesis of Sulfamoyl and 1,3,4-Oxadiazole Derivatives
- Application: Boronic acids are used in the synthesis of heterocyclic compounds with potential therapeutic applications. The modification of poly-functional compounds with boronic acid derivatives illustrates the importance of boronic acids in medicinal chemistry (A. Rehman et al., 2019).
Fluorescent Sensor for Bacterial Recognition
- Application: Boronic acid derivatives are utilized as fluorescent sensors for the recognition of bacterial cells, exploiting the interaction between boronic acids and diol-containing polysaccharides on bacterial membranes. This non-enzymatic method provides a rapid and efficient approach for bacterial detection (Rehab M. Amin & S. Elfeky, 2013).
Safety And Hazards
Future Directions
Given the versatility and wide range of applications of “(3-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid”, it is expected that this compound will continue to be a subject of interest in various fields of scientific research. The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Therefore, extending the studies with boronic acids in Medicinal Chemistry is relevant in order to obtain new promising drugs shortly .
properties
IUPAC Name |
[3-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-10-5-7-14(8-6-10)19(17,18)12-4-2-3-11(9-12)13(15)16/h2-4,9-10,15-16H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFNPZMWUJEXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1457811.png)
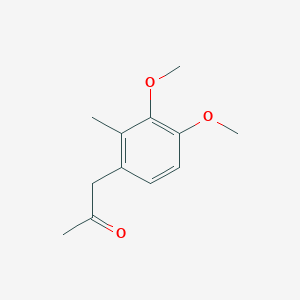
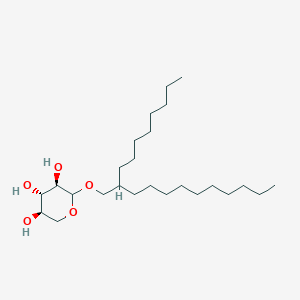
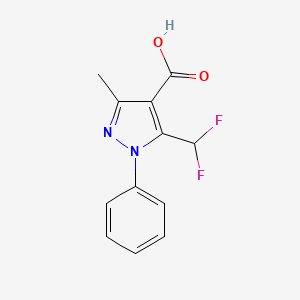
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/structure/B1457815.png)
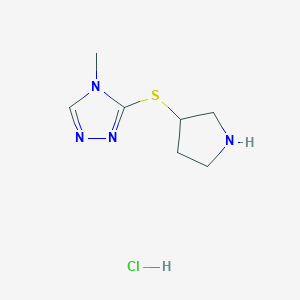
![4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1457817.png)
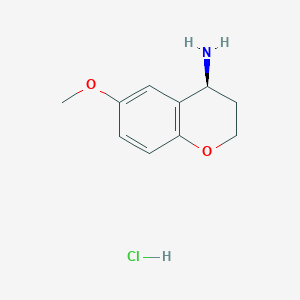
![Methyl 3-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)propanoate hydrochloride](/img/structure/B1457821.png)
![6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1457823.png)
![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1457824.png)
![[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1457827.png)
